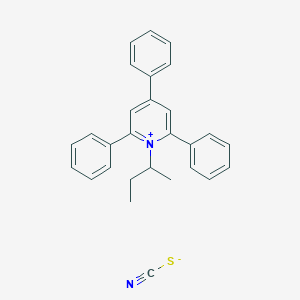
1-(Butan-2-yl)-2,4,6-triphenylpyridin-1-ium thiocyanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Butan-2-yl)-2,4,6-triphenylpyridin-1-ium thiocyanate is a complex organic compound characterized by its unique structure, which includes a pyridinium core substituted with butan-2-yl and triphenyl groups, and a thiocyanate anion
准备方法
The synthesis of 1-(Butan-2-yl)-2,4,6-triphenylpyridin-1-ium thiocyanate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridinium Core: The initial step involves the synthesis of the pyridinium core, which can be achieved through the reaction of pyridine with appropriate alkylating agents.
Substitution with Butan-2-yl and Triphenyl Groups: The pyridinium core is then subjected to substitution reactions to introduce the butan-2-yl and triphenyl groups. This can be done using Grignard reagents or other organometallic compounds.
Introduction of the Thiocyanate Anion: Finally, the thiocyanate anion is introduced through a metathesis reaction, where a suitable thiocyanate salt reacts with the substituted pyridinium compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
化学反应分析
1-(Butan-2-yl)-2,4,6-triphenylpyridin-1-ium thiocyanate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the pyridinium core to a pyridine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinium nitrogen.
Addition: Electrophilic addition reactions can occur at the aromatic rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium thiocyanate. Major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-(Butan-2-yl)-2,4,6-triphenylpyridin-1-ium thiocyanate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of 1-(Butan-2-yl)-2,4,6-triphenylpyridin-1-ium thiocyanate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the function of the target molecule. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
相似化合物的比较
Similar compounds to 1-(Butan-2-yl)-2,4,6-triphenylpyridin-1-ium thiocyanate include other pyridinium salts and thiocyanate derivatives. Compared to these compounds, this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Examples of similar compounds include:
- 1-Methyl-2,4,6-triphenylpyridinium thiocyanate
- 1-(Butan-2-yl)-2,4,6-triphenylpyridinium chloride
属性
CAS 编号 |
88064-52-2 |
|---|---|
分子式 |
C28H26N2S |
分子量 |
422.6 g/mol |
IUPAC 名称 |
1-butan-2-yl-2,4,6-triphenylpyridin-1-ium;thiocyanate |
InChI |
InChI=1S/C27H26N.CHNS/c1-3-21(2)28-26(23-15-9-5-10-16-23)19-25(22-13-7-4-8-14-22)20-27(28)24-17-11-6-12-18-24;2-1-3/h4-21H,3H2,1-2H3;3H/q+1;/p-1 |
InChI 键 |
XHOCBCQEFJJFDY-UHFFFAOYSA-M |
规范 SMILES |
CCC(C)[N+]1=C(C=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.C(#N)[S-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


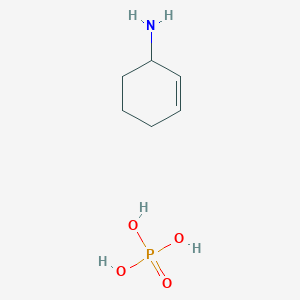
![{[(Pyridin-2-yl)sulfanyl]methylidene}propanedinitrile](/img/structure/B14379097.png)

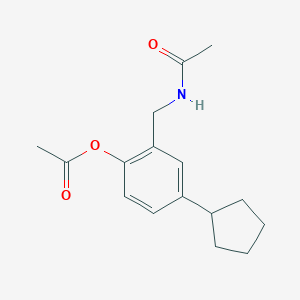
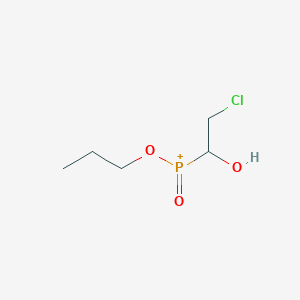
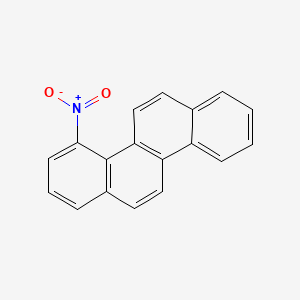
![1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]-4-methylpiperidine](/img/structure/B14379128.png)
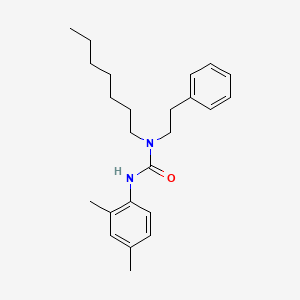
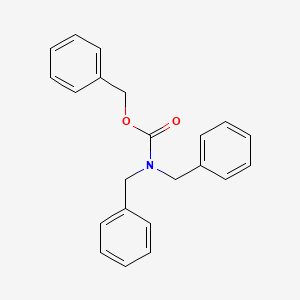
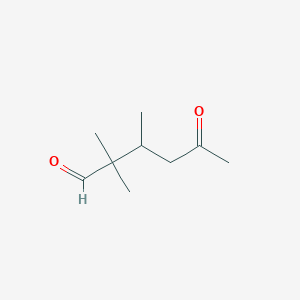
![N-Butyl-N'-(2,4-dimethylphenyl)-N-[(4-fluorophenyl)methyl]urea](/img/structure/B14379165.png)
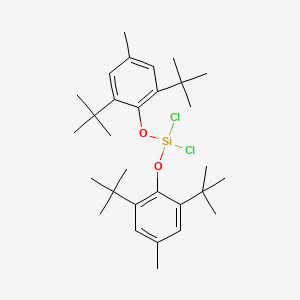
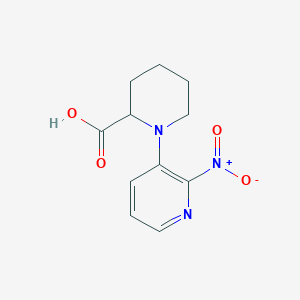
![2-[2-(Benzyloxy)phenyl]-4H-1-benzopyran](/img/structure/B14379173.png)
